

# An In-depth Technical Guide to 1-Methylcyclohexanecarboxamide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 1-Methylcyclohexanecarboxamide

CAS No.: 1123-24-6

Cat. No.: B3045709

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Methylcyclohexanecarboxamide** is a fascinating, yet not extensively documented, small molecule with potential applications in medicinal chemistry and materials science. Its structure, which combines a compact and rigid cyclohexyl core with a functional amide group, makes it an intriguing candidate for scaffold-based drug design and as a building block in polymer synthesis. The presence of a tertiary carbon atom, to which both the methyl and carboxamide groups are attached, introduces a unique steric and electronic environment that can influence its binding properties and reactivity.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of **1-Methylcyclohexanecarboxamide**. We will delve into its fundamental molecular properties, explore plausible synthetic routes based on established organic chemistry principles, and discuss the expected spectroscopic characteristics that are crucial for its identification and characterization. By synthesizing information from closely related analogs and foundational chemical knowledge, this document aims to serve as a valuable resource for those interested in exploring the potential of this and similar molecules.

## Physicochemical Properties

The molecular formula of **1-Methylcyclohexanecarboxamide** is C<sub>8</sub>H<sub>15</sub>NO. Its molecular weight is 141.21 g/mol . While extensive experimental data for this specific isomer is not readily available in the public domain, we can infer its properties from its structure and by comparison with related compounds like N-methylcyclohexanecarboxamide, which shares the same molecular formula and weight.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO	Deduced from Structure
Molecular Weight	141.21 g/mol	Calculated
IUPAC Name	1-methylcyclohexane-1-carboxamide	Systematic Nomenclature
CAS Number	Not assigned	-

Structural Diagram:

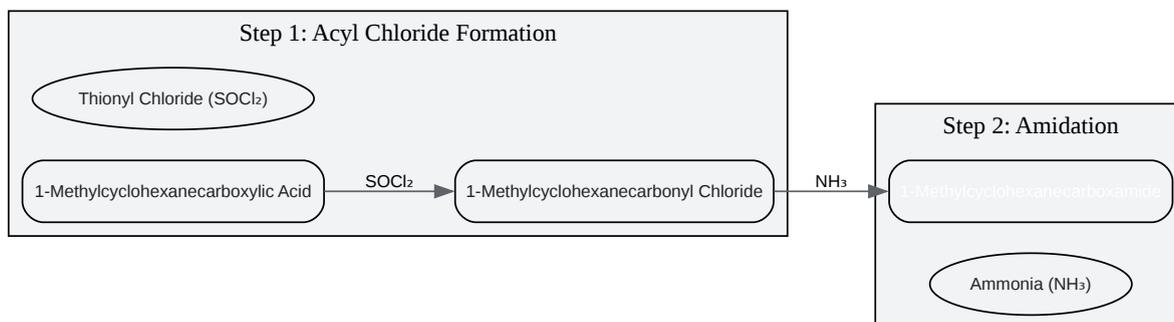
Caption: Molecular structure of **1-Methylcyclohexanecarboxamide**.

## Synthesis of 1-Methylcyclohexanecarboxamide

While a specific, documented synthesis for **1-Methylcyclohexanecarboxamide** is not readily found, a plausible and efficient synthetic route can be designed starting from the corresponding carboxylic acid, 1-methylcyclohexanecarboxylic acid. This transformation is a standard procedure in organic synthesis.<sup>[1][2]</sup>

A common method for the synthesis of primary amides from carboxylic acids involves the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride, followed by reaction with ammonia.<sup>[1]</sup>

Proposed Synthetic Workflow:



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **1-Methylcyclohexanecarboxamide**.

Experimental Protocol:

Step 1: Synthesis of 1-Methylcyclohexanecarbonyl Chloride

- To a solution of 1-methylcyclohexanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl<sub>2</sub>) dropwise at 0 °C. A slight excess of thionyl chloride (e.g., 1.2 equivalents) is typically used.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (e.g., 2-4 hours) to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-methylcyclohexanecarbonyl chloride can be used in the next step without further purification, or it can be purified by distillation under reduced pressure.

Step 2: Synthesis of **1-Methylcyclohexanecarboxamide**

- Dissolve the crude 1-methylcyclohexanecarbonyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

- Cool the solution to 0 °C and slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia). An excess of ammonia is used to neutralize the HCl byproduct.
- After the addition is complete, stir the reaction mixture at room temperature for several hours.
- The reaction mixture is then typically quenched with water and the product is extracted with an organic solvent.
- The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure to yield the crude **1-Methylcyclohexanecarboxamide**.
- The crude product can be purified by recrystallization or column chromatography.

## Spectroscopic Characterization

The identity and purity of the synthesized **1-Methylcyclohexanecarboxamide** would be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy:

The IR spectrum of **1-Methylcyclohexanecarboxamide** is expected to show characteristic peaks for the amide functional group.<sup>[3]</sup>

- N-H Stretching: Two medium to strong bands in the region of 3350-3180 cm<sup>-1</sup> corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
- C=O Stretching (Amide I band): A strong, sharp absorption band in the region of 1680-1630 cm<sup>-1</sup>.
- N-H Bending (Amide II band): A medium to strong absorption band around 1640-1550 cm<sup>-1</sup>.
- C-H Stretching: Absorption bands just below 3000 cm<sup>-1</sup> corresponding to the C-H bonds of the cyclohexane ring and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

#### $^1\text{H}$ NMR:

- $-\text{NH}_2$  Protons: A broad singlet in the region of 5.0-8.0 ppm, the chemical shift of which is dependent on concentration and solvent.
- Cyclohexane Protons: A series of complex multiplets in the region of 1.0-2.0 ppm.
- Methyl Protons ( $-\text{CH}_3$ ): A singlet in the upfield region, likely around 1.0-1.2 ppm.

#### $^{13}\text{C}$ NMR:

- Carbonyl Carbon ( $\text{C}=\text{O}$ ): A peak in the downfield region, typically between 170-180 ppm.
- Quaternary Carbon ( $\text{C}1$ ): The carbon atom attached to both the methyl and carboxamide groups would appear in the region of 35-50 ppm.
- Cyclohexane Carbons: Multiple peaks in the aliphatic region, generally between 20-40 ppm.
- Methyl Carbon ( $-\text{CH}_3$ ): A peak in the upfield region, likely between 15-25 ppm.

## Potential Applications

Given its structure, **1-Methylcyclohexanecarboxamide** could be a valuable building block in several areas:

- **Drug Discovery:** The rigid cyclohexane scaffold can be used to present the amide and methyl groups in a well-defined spatial orientation, which is advantageous for designing ligands that bind to specific biological targets. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.
- **Agrochemicals:** Similar to pharmaceuticals, the specific three-dimensional structure could be exploited in the design of novel herbicides or pesticides.
- **Polymer Chemistry:** As a monomer, the amide functionality could be involved in polymerization reactions, potentially leading to polyamides with unique thermal and mechanical properties conferred by the bulky and rigid 1-methylcyclohexyl group.

## Conclusion

**1-Methylcyclohexanecarboxamide** represents a simple yet intriguing molecule with untapped potential. While direct experimental data remains scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and relies on well-understood reactions, making the compound accessible for further investigation. The predicted spectroscopic data offers a clear roadmap for its identification and purity assessment. It is our hope that this technical guide will stimulate further research into the properties and applications of **1-Methylcyclohexanecarboxamide** and its derivatives, ultimately unlocking their potential in various scientific and industrial fields.

## References

- PubChem. N-Methylcyclohexanecarboxamide. [[Link](#)]
- Chemguide. The Preparation of Amides. [[Link](#)]
- Organic Chemistry Portal. Amide Synthesis by Acylation. [[Link](#)]
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. chemguide.co.uk \[chemguide.co.uk\]](https://chemguide.co.uk)
- [2. Amide synthesis by acylation \[organic-chemistry.org\]](https://www.organic-chemistry.org)
- [3. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylcyclohexanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b3045709#1-methylcyclohexanecarboxamide-molecular-weight-and-formula\]](https://www.benchchem.com/product/b3045709#1-methylcyclohexanecarboxamide-molecular-weight-and-formula)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)